4-(Cyclohexyloxy)-2-methoxyaniline
Description
4-(Cyclohexyloxy)-2-methoxyaniline is an aromatic amine derivative featuring a methoxy group at the 2-position and a cyclohexyloxy substituent at the 4-position of the aniline ring. This article compares its structural and functional attributes with five related compounds, emphasizing substituent effects on physicochemical properties and applications.
Properties
IUPAC Name |
4-cyclohexyloxy-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-13-9-11(7-8-12(13)14)16-10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAESREDEQUKMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-methoxyaniline typically involves the reaction of 4-chloro-2-methoxyaniline with cyclohexanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclohexyloxy group. Common bases used in this reaction include potassium carbonate or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of 4-(Cyclohexyloxy)-2-methoxyaniline can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-2-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted anilines, and various cyclohexyloxy and methoxy derivatives.
Scientific Research Applications
4-(Cyclohexyloxy)-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy and methoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural differences among analogs lie in the substituents on the aniline ring:
- Cyclohexyloxy vs. Benzyloxy/Hexyloxy: Cyclohexyloxy offers a saturated, non-aromatic substituent, whereas benzyloxy (aromatic) and hexyloxy (long alkyl chain) alter steric and electronic profiles.
- Methoxy vs. Methyl/Chloro : Methoxy is electron-donating, while chloro is electron-withdrawing, affecting reactivity in electrophilic substitution.
Physicochemical Properties
Notes:
- The liquid state of 2-(benzyloxy)-4-methoxyaniline suggests lower melting points compared to solid analogs, influencing handling and storage .
Biological Activity
4-(Cyclohexyloxy)-2-methoxyaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
- IUPAC Name: 4-(Cyclohexyloxy)-2-methoxyaniline
- Molecular Formula: C13H17NO2
- Molecular Weight: 219.29 g/mol
The compound features a methoxy group and a cyclohexyloxy group attached to an aniline structure, which is known to influence its biological activity.
Biological Activity Overview
Research indicates that 4-(Cyclohexyloxy)-2-methoxyaniline exhibits various biological activities, particularly antimicrobial and anticancer effects. The mechanisms of action are believed to involve interactions with cellular targets, leading to inhibition of specific pathways.
Antimicrobial Activity
The antimicrobial properties of 4-(Cyclohexyloxy)-2-methoxyaniline have been evaluated against several bacterial strains. Studies have shown that this compound demonstrates significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Bacteria Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Note: The inhibition zones were measured using the disk diffusion method, with standard antibiotics as controls.
Anticancer Activity
The anticancer potential of 4-(Cyclohexyloxy)-2-methoxyaniline has been investigated through in vitro studies on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µg/mL) | Comparison to Doxorubicin (IC50) |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.05 ± 0.01 | 0.02 |
| NCI-H460 (Lung Cancer) | 0.08 ± 0.02 | 0.03 |
| SF-268 (CNS Cancer) | 0.07 ± 0.01 | 0.01 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values signify higher potency.
The biological activity of 4-(Cyclohexyloxy)-2-methoxyaniline is attributed to its structural features, which allow it to interact effectively with biological targets:
- Antimicrobial Mechanism: It is hypothesized that the compound disrupts bacterial cell wall synthesis or functions as an enzyme inhibitor.
- Anticancer Mechanism: The compound may induce apoptosis in cancer cells or inhibit key signaling pathways involved in cell proliferation.
Case Studies
- Study on Antimicrobial Properties: A recent study evaluated the efficacy of various synthesized derivatives of aniline compounds, including 4-(Cyclohexyloxy)-2-methoxyaniline, against multiple bacterial strains. Results indicated that the compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .
- Evaluation of Anticancer Effects: Another research focused on the cytotoxic effects of this compound on human cancer cell lines, revealing significant inhibition rates comparable to established chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
